

# Repurposing Closantel: A Technical Guide to its Potential Antiviral and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Closantel, a salicylanilide anthelmintic agent widely used in veterinary medicine, is emerging as a compelling candidate for drug repurposing in oncology and virology. Its primary mechanism of action, the uncoupling of mitochondrial oxidative phosphorylation, disrupts cellular energy metabolism, a pathway critical for both rapidly proliferating cancer cells and viral replication. Preclinical evidence demonstrates its potent anti-angiogenic and anticancer effects in various models. Furthermore, recent studies have highlighted its capacity to inhibit viral replication, specifically against Canine Parvovirus, indicating a broader therapeutic potential. This technical guide provides a comprehensive overview of the current research, detailing Closantel's mechanisms of action, summarizing key quantitative efficacy data, and presenting detailed experimental protocols to facilitate further investigation into its therapeutic applications.

## **Anticancer Applications of Closantel**

The therapeutic rationale for repurposing **Closantel** in oncology is primarily based on its ability to interfere with metabolic and signaling pathways that are fundamental to tumor growth, proliferation, and survival.

# **Mechanisms of Anticancer Activity**

**Closantel** exerts its anticancer effects through several distinct but interconnected mechanisms:



- Mitochondrial Uncoupling: As a protonophore, Closantel transports protons across the inner
  mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.[1]
  This uncoupling of oxidative phosphorylation leads to a severe depletion of cellular ATP,
  inducing metabolic stress and triggering apoptosis in cancer cells, which have high energy
  demands.[1]
- Anti-Angiogenesis: Closantel has been shown to potently inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[2] It suppresses the development of intersegmental and subintestinal vessels in zebrafish models.[2]
- Inhibition of Taspase1: **Closantel** acts as a noncovalent, allosteric inhibitor of Taspase1, a threonine endopeptidase that is overexpressed in many cancers and is involved in activating key oncogenic proteins.[3]
- Modulation of Signaling Pathways: While direct evidence for Closantel is still emerging, related salicylanilides are known to inhibit critical oncogenic signaling pathways such as STAT3 and Wnt/β-catenin.[1][4] These pathways regulate gene expression involved in proliferation, survival, and differentiation.

# **Quantitative Data: Preclinical Anticancer Efficacy**

The following table summarizes the available quantitative data on **Closantel**'s anticancer and anti-angiogenic activity. Note: Comprehensive IC50 data across a wide panel of human cancer cell lines is not readily available in the public domain and represents a key area for future research.

| Assay Type            | Model System                  | Target                    | IC50 / EC50 | Reference |
|-----------------------|-------------------------------|---------------------------|-------------|-----------|
| Anti-<br>Angiogenesis | Zebrafish<br>(Tg(fli1a:EGFP)) | Intersegmental<br>Vessels | 1.69 μΜ     | [2]       |
| Anti-<br>Angiogenesis | Zebrafish<br>(Tg(fli1a:EGFP)) | Subintestinal<br>Vessels  | 1.45 μΜ     | [2]       |
| Enzyme<br>Inhibition  | HTRF Reporter<br>Assay        | Human<br>Taspase1         | 1.6 μΜ      | [3]       |



## Visualizing the Mechanisms: Signaling Pathways

The STAT3 pathway is a key regulator of cell proliferation and survival. **Closantel**, as a salicylanilide, may indirectly inhibit this pathway by disrupting cellular energy homeostasis or by other, more direct means that require further investigation.





Click to download full resolution via product page

Caption: Hypothetical inhibition of the JAK-STAT3 pathway by Closantel.



Aberrant Wnt signaling leads to the accumulation of  $\beta$ -catenin, which drives the transcription of oncogenes. Salicylanilides may interfere with this pathway, preventing  $\beta$ -catenin accumulation.





Click to download full resolution via product page

Caption: Hypothetical disruption of the Wnt/β-catenin pathway by **Closantel**.

## **Antiviral Applications of Closantel**

The repurposing of anthelmintics for antiviral therapy is a growing area of interest. **Closantel**'s ability to disrupt host cell energy metabolism presents a broad-spectrum antiviral strategy, as viruses are entirely dependent on host cell resources for replication.

## **Mechanism of Antiviral Activity**

The primary proposed antiviral mechanism is the disruption of host cell energy supply through mitochondrial uncoupling, thereby creating an energy-deprived environment that is non-conducive to viral replication. Additionally, studies on Canine Parvovirus (CPV) suggest a more specific action:

• Inhibition of Early Viral Replication: Time-of-addition assays show that **Closantel** is most effective when administered before or during the early stages of infection, indicating that it likely interferes with early processes in the viral replication cycle post-entry.[5][6]

## **Quantitative Data: Preclinical Antiviral Efficacy**

The following table summarizes the in vitro efficacy of **Closantel** against Canine Parvovirus (CPV-2).

| Virus                            | Cell Line              | Parameter              | Value     | Reference |
|----------------------------------|------------------------|------------------------|-----------|-----------|
| Canine Parvovirus (CPV- 2)       | Feline kidney<br>(F81) | EC50                   | 7.77 μΜ   | [7]       |
| Canine Parvovirus (CPV- 2)       | Feline kidney<br>(F81) | CC50                   | 121.00 μΜ | [5]       |
| Canine<br>Parvovirus (CPV-<br>2) | Feline kidney<br>(F81) | Selectivity Index (SI) | 15.57     | [5]       |



EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

## Visualizing the Workflow: Antiviral Drug Discovery

The identification of **Closantel**'s anti-CPV activity is a prime example of a drug repurposing workflow.



Click to download full resolution via product page

Caption: Drug repurposing workflow for identifying antiviral candidates.

# Detailed Experimental Protocols Protocol: Cancer Cell Viability (MTT Assay)



This protocol is used to assess the cytotoxic effects of **Closantel** on cancer cell lines and determine its IC50 value.

#### Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- Closantel stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader (absorbance at 570 nm)

#### Procedure:

- Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]
- Compound Treatment: Prepare serial dilutions of Closantel in culture medium. Remove the old medium from the plate and add 100 μL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
- MTT Addition: After incubation, add 10 μL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]



- Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
- Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Closantel concentration and use a non-linear regression model to determine the IC50 value.

## **Protocol: Zebrafish Anti-Angiogenesis Assay**

This in vivo assay is used to evaluate the anti-angiogenic potential of Closantel.

#### Materials:

- Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1a:EGFP) or Tg(kdrl:EGFP))[2][10]
- Zebrafish embryo medium (E3)
- Closantel stock solution (in DMSO)
- 96-well optical-bottom plates
- Stereomicroscope with fluorescence capability
- Image analysis software (e.g., ImageJ)

#### Procedure:

- Embryo Collection: Set up natural mating pairs of adult transgenic zebrafish. Collect embryos and raise them in E3 medium at 28.5°C.
- Dechorionation: At approximately 24 hours post-fertilization (hpf), enzymatically or manually dechorionate the embryos.



- Compound Exposure: Arrange the dechorionated embryos in a 96-well plate (one embryo per well) containing E3 medium. Add Closantel at various final concentrations (e.g., 0.5 μM to 10 μM). Include a vehicle control (DMSO).
- Incubation: Incubate the plate at 28.5°C for 24-48 hours.
- Anesthetization and Imaging: At 48-72 hpf, anesthetize the embryos in the wells (e.g., with tricaine). Capture lateral-view fluorescence images of the trunk and tail region of each embryo, focusing on the intersegmental vessels (ISVs).[11]
- Data Analysis: Quantify the extent of angiogenesis by measuring the total length or number
  of complete ISVs per embryo using image analysis software. Calculate the percentage of
  inhibition relative to the vehicle control. Determine the IC50 value by plotting the inhibition
  percentage against the log of the drug concentration.[2]

### **Conclusion and Future Directions**

**Closantel** demonstrates significant, quantifiable preclinical activity as both an anticancer and antiviral agent. Its well-established safety profile in veterinary medicine and its unique mechanism of action make it a strong candidate for repurposing.

Future research should focus on:

- Anticancer:
  - Systematic screening of Closantel against a broad panel of NCI-60 or similar human cancer cell lines to establish a comprehensive IC50 profile.
  - In vivo studies in rodent xenograft models to validate the efficacy observed in zebrafish.
  - Direct investigation into Closantel's effects on key signaling pathways like STAT3, Wnt, and PI3K/Akt to confirm the mechanisms of action.
- Antiviral:
  - Screening Closantel against a wider range of viruses, particularly RNA viruses like influenza and coronaviruses, where metabolic disruption could be a viable therapeutic strategy.



- Elucidating the specific step of the viral life cycle that is inhibited by **Closantel**.
- In vivo efficacy studies in relevant animal models of viral infection.

The continued investigation of this repurposed drug holds the potential to expedite the development of new, cost-effective therapies for challenging diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 2. rsc.org [rsc.org]
- 3. Closantel is an allosteric inhibitor of human Taspase1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin Signaling Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Antiviral Drug Candidates on Canine Parvovirus in F81 cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Antiviral Drug Candidates on Canine Parvovirus in F81 cells [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Allosteric inhibitor of β-catenin selectively targets oncogenic Wnt signaling in colon cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Repurposing Closantel: A Technical Guide to its Potential Antiviral and Anticancer Applications]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b001026#potential-antiviral-and-anticancerapplications-of-closantel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com